5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
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Overview
Description
The compound 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique combination of functional groups, including a chlorothiophene ring, a sulfonyl group, a pyrrolidine ring, and an oxazole ring, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Chlorothiophene Ring: This step involves the chlorination of thiophene using reagents like thionyl chloride.
Sulfonylation: The chlorothiophene is then subjected to sulfonylation using reagents such as sulfonyl chloride in the presence of a base like pyridine.
Pyrrolidine Ring Formation: The sulfonylated chlorothiophene is reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Oxazole Ring Formation: Finally, the oxazole ring is introduced through a cyclization reaction involving an appropriate oxazole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to various reduced derivatives.
Substitution: The chlorothiophene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
- 1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine
Uniqueness
Compared to similar compounds, 5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole stands out due to the presence of the oxazole ring, which adds an additional site for chemical modification and interaction. This makes it a more versatile and potentially more effective compound for various applications.
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S2/c1-9(2)10-8-12(20-16-10)11-4-3-7-17(11)22(18,19)14-6-5-13(15)21-14/h5-6,8-9,11H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXVFMRPBVWAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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